Cas no 22393-63-1 (Benzene,1-[(1Z)-2-bromo-1,2-diphenylethenyl]-4-ethyl-)

Benzene,1-[(1Z)-2-bromo-1,2-diphenylethenyl]-4-ethyl- structure
22393-63-1 structure
Product Name:Benzene,1-[(1Z)-2-bromo-1,2-diphenylethenyl]-4-ethyl-
CAS-nummer:22393-63-1
MF:C22H19Br
MW:363.290265321732
CID:257356
PubChem ID:3032770
Update Time:2025-04-19

Benzene,1-[(1Z)-2-bromo-1,2-diphenylethenyl]-4-ethyl- Chemische en fysische eigenschappen

Naam en identificatie

    • Benzene,1-[(1Z)-2-bromo-1,2-diphenylethenyl]-4-ethyl-
    • 1-(p-Ethylphenyl)-1,2-diphenyl-2-bromoethylene
    • 1-[(Z)-2-bromo-1,2-diphenylethenyl]-4-ethylbenzene
    • BROPARESTROL (Z)-FORM [MI]
    • Broparestrol
    • UNII-D6CYJ2NI2L
    • Broparestrol, (Z)-
    • CHEMBL2107548
    • 22393-63-1
    • Bromo-1 (p-ethylphenyl)-2 diphenyl-1,2 ethylene (Z) [French]
    • D6CYJ2NI2L
    • BENZENE, 1-((1Z)-2-BROMO-1,2-DIPHENYLETHENYL)-4-ETHYL-
    • (Z)-1-(2-Bromo-1,2-diphenylethenyl)-4-ethylbenzene
    • (Z)-broparestrol
    • (Z)-1-Bromo-1,2-diphenyl-2-(p-ethylphenyl)ethylene
    • LN-107
    • cis-Broparestrol
    • Benzene, 1-(2-bromo-1,2-diphenylethenyl)-4-ethyl-, (Z)-
    • (E)-1-Bromo-1,2-diphenyl-2-(4-ethylphenyl)ethene
    • Q27276172
    • ETHYLENE, 1-BROMO-2-(P-ETHYLPHENYL)-1,2-DIPHENYL-, (Z)-
    • Bromo-1 (p-ethylphenyl)-2 diphenyl-1,2 ethylene (Z)
    • ETHYLENE, 1-BROMO-1,2-DIPHENYL-2-(p-ETHYLPHENYL)-, (Z)-
    • Broparoestrol
    • LN 2299
    • L.N. 107
    • LN-2299
    • Inchi: 1S/C22H19Br/c1-2-17-13-15-19(16-14-17)21(18-9-5-3-6-10-18)22(23)20-11-7-4-8-12-20/h3-16H,2H2,1H3/b22-21-
    • InChI-sleutel: OQCYTSHIQNPJIC-DQRAZIAOSA-N
    • LACHT: Br/C(/C1C=CC=CC=1)=C(/C1C=CC=CC=1)\C1C=CC(=CC=1)CC

Berekende eigenschappen

  • Exacte massa: 362.06707
  • Monoisotopische massa: 362.067
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 0
  • Zware atoomtelling: 23
  • Aantal draaibare bindingen: 4
  • Complexiteit: 377
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 1
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 7.4
  • Topologisch pooloppervlak: 0Ų

Experimentele eigenschappen

  • Dichtheid: 1.259
  • Kookpunt: 428.4°C at 760 mmHg
  • Vlampunt: 231.8°C
  • Brekindex: 1.629
  • PSA: 0
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